molecular formula C10H5F13O2 B3042212 Allyl perfluoroheptanoate CAS No. 53378-90-8

Allyl perfluoroheptanoate

Cat. No.: B3042212
CAS No.: 53378-90-8
M. Wt: 404.12 g/mol
InChI Key: DASVACNPTZCVQR-UHFFFAOYSA-N
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Description

Allyl perfluoroheptanoate is an organic compound characterized by the presence of an allyl group attached to a perfluoroheptanoate moiety. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability and resistance to degradation. These properties make this compound valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl perfluoroheptanoate typically involves the esterification of perfluoroheptanoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction of the allyl group can yield saturated derivatives, such as perfluoroheptanoate propanol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the allyl group.

    Substitution: Nucleophiles such as halides or amines can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted perfluoroheptanoates.

Scientific Research Applications

Allyl perfluoroheptanoate has found applications in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of specialty polymers and coatings that require high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of allyl perfluoroheptanoate primarily involves its interaction with various molecular targets through its functional groups. The allyl group can undergo electrophilic addition reactions, while the perfluoroheptanoate moiety provides a hydrophobic environment that can influence the compound’s interaction with biological membranes and proteins. The pathways involved often include the formation of reactive intermediates that can further react with nucleophiles or electrophiles in the system.

Comparison with Similar Compounds

    Perfluoroheptanoic acid: Shares the perfluoroheptanoate moiety but lacks the allyl group.

    Allyl perfluorooctanoate: Similar structure with an additional carbon in the perfluorinated chain.

    Perfluorooctanoic acid: Another perfluorinated compound with a longer carbon chain.

Uniqueness: Allyl perfluoroheptanoate is unique due to the presence of both an allyl group and a perfluoroheptanoate moiety. This combination imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications that require both reactivity and stability.

Properties

IUPAC Name

prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F13O2/c1-2-3-25-4(24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASVACNPTZCVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895726
Record name Prop-2-en-1-yl tridecafluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53378-90-8
Record name Prop-2-en-1-yl tridecafluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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